molecular formula C5H10OS B188726 Tetrahydro-2H-thiopyran-4-ol CAS No. 29683-23-6

Tetrahydro-2H-thiopyran-4-ol

Cat. No. B188726
CAS RN: 29683-23-6
M. Wt: 118.2 g/mol
InChI Key: YODQQARABJQLIP-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic building block . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

Tetrahydro-2H-thiopyran-4-ol can be synthesized from tetrahydrothiopyran-4-one . It participates in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .


Molecular Structure Analysis

The molecular formula of Tetrahydro-2H-thiopyran-4-ol is C5H10OS, and its molecular weight is 118.19 . The 3D chemical structure of Tetrahydro-2H-thiopyran-4-ol is based on the ball-and-stick model .


Chemical Reactions Analysis

Tetrahydro-2H-thiopyran-4-ol participates in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .


Physical And Chemical Properties Analysis

Tetrahydro-2H-thiopyran-4-ol is a solid substance at 20 degrees Celsius . . The melting point is between 48.0 to 52.0 °C .

Scientific Research Applications

  • Tetrahydro-4H-thiopyran-4-one, a related compound, has been synthesized and used as a reagent for the introduction of thiopyran into other compounds (Ward et al., 2007).

  • Semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) have been studied for their ability to form self-assembled monolayers on gold substrates, showing applications in surface chemistry (Dabirian et al., 2005).

  • In the field of organic chemistry, the Barton-Kellogg olefination reaction involving tetrahydro-4H-thiopyran-4-thione was studied theoretically to understand its kinetics and mechanism (Seif et al., 2022).

  • An innovative [1+1+1+1+1+1] annulation process was developed for constructing tetrahydro-2H-thiopyran 1,1-dioxides, showcasing its potential in complex organic synthesis (Chen et al., 2022).

  • The crystal structure of a tetrahydro-2H-thiopyran compound was analyzed, revealing insights into its molecular geometry, which is crucial for understanding its chemical properties (Thiruvalluvar et al., 2008).

  • The electrochemical reduction of tetraactivated 4H-thiopyrans was studied, leading to insights into the production of dihydrothiopyran derivatives, important in the development of new electrochemical synthesis methods (Rondeau et al., 1996).

  • Research on the photoisomerization kinetics of tetrasubstituted 2,4,4,6-tetraaryl-4H-thiopyrans provided valuable information on the influence of electron-donating groups on photochemical reactions (Taghizadeh & Pirelahi, 2001).

  • The proline-catalyzed asymmetric aldol reactions of tetrahydro-4H-thiopyran-4-one with aldehydes were explored, showing its potential in stereoselective synthesis (Ward & Jheengut, 2004).

properties

IUPAC Name

thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c6-5-1-3-7-4-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODQQARABJQLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341863
Record name Tetrahydro-2H-thiopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-thiopyran-4-ol

CAS RN

29683-23-6
Record name Tetrahydro-2H-thiopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDRO-2H-THIOPYRAN-4-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-thiopyran-4-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
21
Citations
DE Ward, M Sales, CC Man, J Shen… - The Journal of …, 2002 - ACS Publications
… (15−22) was readily determined by analysis of the 3 J H - H coupling constants observed for HC-4, assuming a chair conformation for the 3-substituted tetrahydro-2H-thiopyran-4-ol …
Number of citations: 68 pubs.acs.org
LA Baeva, LF Biktasheva, RR Gataullin… - Russian Journal of …, 2022 - Springer
… 3,5-Dimethyltetrahydro-4H-thiopyran-4-one converted into 3,5-bis(hydroxymethyl)tetrahydro-2H-thiopyran-4-ol when the amount of base to 1 equiv increase. Under similar conditions 5-…
Number of citations: 0 link.springer.com
S Schmitz, NV Izarova, C Besson… - Zeitschrift für …, 2019 - Wiley Online Library
… A mononuclear complex [Cu(HL·S) 2 (NO 3 ) 2 ] (1) and a one- dimensional coordination polymer [Cu(HL·S)Cl 2 ] n (2) [HL·S = 4-(pyridin-2-ylmethyl)tetrahydro-2H-thiopyran-4-ol] …
Number of citations: 2 onlinelibrary.wiley.com
J Hamon, F Espaze, J Vignon, JM Kamenka - European journal of …, 1999 - Elsevier
With the aim of obtaining selective ligands of the low affinity binding sites of [ 3 H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([ 3 H]TCP) in the rat cerebellum, oxygen and sulfur atoms were …
Number of citations: 12 www.sciencedirect.com
S Mikami, S Kitamura, N Negoro, S Sasaki… - Journal of Medicinal …, 2012 - ACS Publications
As part of a program to identify potent GPR40 agonists with drug-like properties suitable for clinical development, the incorporation of polar substituents was explored with the intention …
Number of citations: 70 pubs.acs.org
ML Chenna Reddy, VB Patil… - Journal of …, 2019 - Wiley Online Library
A new method has been developed for the synthesis of imidazo[1,2‐a]pyridines, imidazo[2,1‐b]thiazoles, and benzo[d]imidazo[2,1‐b]thiazoles attached to a cycloalkyl or saturated …
Number of citations: 9 onlinelibrary.wiley.com
F Alonso, J Meléndez, M Yus - Helvetica chimica acta, 2002 - Wiley Online Library
The 4,4′‐di(tert‐butyl)biphenyl(DTBB)‐catalyzed lithiation of 2,3‐dichloroprop‐1‐ene (10) in THF at 0, in the presence of symmetrically substituted ketones, led to the corresponding …
Number of citations: 19 onlinelibrary.wiley.com
E Lorenzo, F Alonso, M Yus - Tetrahedron, 2000 - Elsevier
The reaction of 3-chloro-2-(chloromethyl)prop-1-ene (1) with lithium powder and a catalytic amount of naphthalene in the presence of different electrophiles in THF at −78C yields …
Number of citations: 41 www.sciencedirect.com
E Rani - American Journal of Current Organic Chemistry, 2016 - core.ac.uk
The pharmacological important of nitrogen containing heterocyclic of novel Oxoazetidine containing Phenyl Imidazole Carbamates 8 (ad) which are synthesize from reaction between …
Number of citations: 2 core.ac.uk
LAT Cleghorn, R Grigg, V Savic, M Simic - Tetrahedron, 2008 - Elsevier
Allylation of α,β-unsaturated aldehydes and cyclic ketones promoted by Pd/In transmetallation processes has been studied. The unsaturated aldehydes underwent regioselective 1,2-…
Number of citations: 15 www.sciencedirect.com

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